ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate
Description
The compound ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with an ethyl carbamoyl formate moiety.
Properties
IUPAC Name |
ethyl 2-[[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-4-26-17(25)15(23)20-21-9-18-14-13(16(21)24)8-19-22(14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQYLMMGPYANTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate typically involves multiple steps. One common method starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These intermediates are then treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 1 and 5
The table below highlights key structural differences among pyrazolo[3,4-d]pyrimidinone derivatives:
Key Observations
Fluorinated aryl groups (e.g., 4-fluoro-2-hydroxyphenyl in ) introduce polarity and metabolic stability due to fluorine’s electron-withdrawing effects .
Pyrazole-3-carboxylate derivatives () demonstrate enzymatic modulation (e.g., cellobiase activation), suggesting that heterocyclic substituents at position 5 can significantly influence bioactivity .
Biological Activity
Ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and an ethyl carbamate moiety. The structural formula can be summarized as follows:
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a variety of biological activities including:
- Antitumor Activity : Pyrazolo derivatives have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth.
- Anti-inflammatory Properties : These compounds have been linked to the modulation of inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antibacterial and Antifungal Activities : Studies have demonstrated the efficacy of pyrazolo derivatives against several bacterial and fungal strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of specific kinases involved in cancer progression (e.g., BRAF(V600E), EGFR).
- Modulation of Cell Signaling : These compounds can interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties which contribute to their protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrazolo derivatives:
Pharmacological Applications
Given its biological profile, this compound may have applications in:
- Cancer Therapy : As a potential therapeutic agent targeting specific kinases involved in tumorigenesis.
- Anti-inflammatory Drugs : For the treatment of chronic inflammatory diseases.
- Antimicrobial Agents : In the development of new treatments for resistant bacterial and fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
